molecular formula C16H24N2O2 B7931612 Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7931612
M. Wt: 276.37 g/mol
InChI Key: RLXUDAWFGAJFDX-UHFFFAOYSA-N
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Description

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is a chemical compound with the molecular formula C16H24N2O2 It is known for its unique structure, which includes a pyrrolidine ring, a carbamate group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester typically involves the following steps:

    Formation of Pyrrolidine Derivative: The synthesis begins with the preparation of a pyrrolidine derivative. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Carbamate Formation: The next step involves the introduction of the carbamate group. This is usually done by reacting the pyrrolidine derivative with isopropyl chloroformate in the presence of a base such as triethylamine.

    Esterification: Finally, the benzyl ester moiety is introduced through an esterification reaction. This can be accomplished by reacting the carbamate intermediate with benzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors, precise temperature control, and efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the pyrrolidine ring or the benzyl ester moiety.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the benzyl ester moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified pyrrolidine or ester groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones and pyrrolizines, share some structural similarities but differ in their functional groups and biological activities.

    Carbamate Esters: Compounds like ethyl carbamate and methyl carbamate have similar carbamate groups but differ in their ester moieties and overall structure.

    Benzyl Esters: Compounds such as benzyl acetate and benzyl benzoate have similar ester groups but differ in their core structures and properties.

The uniqueness of this compound lies in its combination of a pyrrolidine ring, a carbamate group, and a benzyl ester moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-propan-2-yl-N-(pyrrolidin-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)18(11-15-8-9-17-10-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXUDAWFGAJFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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